Barium o-Nitrophenolate
Overview
Description
Barium o-Nitrophenolate is an inorganic compound that combines barium ions with o-nitrophenolate anions This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium o-Nitrophenolate can be synthesized through the reaction of purified o-nitrophenol with barium hydroxide. The stoichiometric ratio of the reactants is typically 4:1. The reaction can be represented as follows: [ 4(C_6H_4NO_3) + Ba(OH)2 + 8H_2O \rightarrow C{24}H_{26}BaN_4O_{16} ] This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reactants. The process is optimized for higher efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Barium o-Nitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The nitro group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Sodium borohydride (NaBH_4) is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Various oxidized forms of the original compound.
Reduction Products: Aminophenol derivatives.
Substitution Products: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
Barium o-Nitrophenolate has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the reduction of nitrophenols.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme functions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of optoelectronic devices due to its unique optical properties.
Mechanism of Action
The mechanism of action of Barium o-Nitrophenolate involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It interacts with enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Barium p-Nitrophenolate: Similar in structure but with the nitro group in the para position.
Barium m-Nitrophenolate: Similar in structure but with the nitro group in the meta position.
Other Nitrophenolates: Compounds with different metal ions or additional functional groups.
Uniqueness: Barium o-Nitrophenolate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ortho-nitro group position allows for unique interactions and reactivity compared to its para and meta counterparts .
Properties
IUPAC Name |
barium(2+);2-nitrophenolate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSQXMJXLLDRMH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Ba+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BaN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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